EP2 Receptor-Mediated Adenylyl Cyclase Activation: Comparative Potency Profile of 11-Deoxy-16,16-dimethyl-PGE2 vs. Structural Analogs
In a direct comparative study of prostaglandin agonists in transformed human nonpigmented ciliary epithelial (NPE) cells, 11-deoxy-16,16-dimethyl-PGE2 stimulated adenylyl cyclase activity with an EC50 of 1,135 nM, which is approximately 17-fold less potent than native PGE2 (EC50 = 67 nM) and approximately 1.3-fold less potent than the non-deoxy analog 16,16-dimethyl-PGE2 (EC50 = 872 nM) in the same assay system [1]. The compound was more potent than 11-deoxy-PGE1 (EC50 = 500 nM) and substantially more potent than PGF2α, PGD2, and PGI2, all of which exhibited EC50 values >10,000 nM [1].
| Evidence Dimension | EP2 receptor-mediated adenylyl cyclase stimulation potency (EC50) |
|---|---|
| Target Compound Data | 1,135 nM |
| Comparator Or Baseline | PGE2 (67 nM); 16,16-dimethyl-PGE2 (872 nM); 11-deoxy-PGE1 (500 nM) |
| Quantified Difference | 17-fold less potent than PGE2; 1.3-fold less potent than 16,16-dimethyl-PGE2; 2.3-fold less potent than 11-deoxy-PGE1 |
| Conditions | Human nonpigmented ciliary epithelial (NPE) cells; cAMP production measured by radioimmunoassay; n = up to 46 replicates |
Why This Matters
This head-to-head potency ranking enables researchers to select the appropriate EP2 agonist for their specific experimental sensitivity requirements, with 11-deoxy-16,16-dimethyl-PGE2 occupying a defined intermediate potency position that may be optimal for studies requiring moderate EP2 activation without the full promiscuity of PGE2.
- [1] Crider JY, Griffin BW, Sharif NA. Prostaglandin-Stimulated Adenylyl Cyclase Activity Via a Pharmacologically Defined EP2 Receptor in Human Nonpigmented Ciliary Epithelial Cells. J Ocul Pharmacol Ther. 1998;14(4):293-304. doi:10.1089/jop.1998.14.293. View Source
